Ethyl docosa-4,7,10,13,16,19-hexaenoate, also known as the ethyl ester of docosahexaenoic acid (DHA), is a fatty acid derivative. It is obtained from fish oil, particularly tuna oil, through a process called selective alcoholysis [, ]. This process uses lauryl alcohol to enrich the ethyl ester fraction containing DHA [].
Docosahexaenoic acid (DHA) is a long-chain polyunsaturated fatty acid (LC-PUFA) essential for brain and eye health []. While research is ongoing, studies suggest DHA may play a role in various conditions, including:
Ethyl docosahexaenoate (EDHA) offers several advantages as a research tool compared to DHA itself:
Ethyl docosa-4,7,10,13,16,19-hexaenoate is a long-chain fatty acid ethyl ester derived from docosahexaenoic acid, which is known for its polyunsaturated structure characterized by six double bonds. Its molecular formula is and it has a CAS number of 84494-72-4. This compound exhibits significant interest in both biochemical research and industrial applications due to its unique structural properties and potential health benefits.
Ethyl docosa-4,7,10,13,16,19-hexaenoate is known for its potential biological activities that may include:
The synthesis of ethyl docosa-4,7,10,13,16,19-hexaenoate can be achieved through several methods:
Ethyl docosa-4,7,10,13,16,19-hexaenoate has various applications:
Interaction studies on ethyl docosa-4,7,10,13,16,19-hexaenoate have indicated its potential synergistic effects with other compounds:
Ethyl docosa-4,7,10,13,16,19-hexaenoate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl eicosapentaenoate | Contains five double bonds | Known for anti-inflammatory effects |
Ethyl arachidonic acid | Contains four double bonds | Precursor to various signaling molecules |
Ethyl cis-docosahexaenoate | Similar structure but different stereochemistry | More prevalent in marine oils |
These compounds are similar in their fatty acid chains but differ in their degree of saturation and biological activities.